molecular formula C5H10O B083541 3-Methyltetrahydrofuran CAS No. 13423-15-9

3-Methyltetrahydrofuran

Cat. No.: B083541
CAS No.: 13423-15-9
M. Wt: 86.13 g/mol
InChI Key: LJPCNSSTRWGCMZ-UHFFFAOYSA-N
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Description

3-Methyltetrahydrofuran: is an organic compound with the molecular formula C5H10O . It is a colorless liquid with a characteristic ether-like odor. This compound is a derivative of tetrahydrofuran, where a methyl group is substituted at the third position of the tetrahydrofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyltetrahydrofuran can be synthesized through several methods. One common method involves the hydrogenation of furfural or furfuryl alcohol. The hydrogenation process typically uses a catalyst such as palladium or ruthenium under high pressure and temperature conditions . Another method involves the reaction of methacrylic acid ester with carbon monoxide and a lower aliphatic alcohol to obtain a methylsuccinic acid diester, which is then hydrogenated and dehydrated/cyclized to form this compound .

Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of furfural derived from biomass. This process is considered environmentally friendly as it utilizes renewable resources. The hydrogenation is carried out in the presence of a metal catalyst and under controlled temperature and pressure conditions to achieve high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Methyltetrahydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products:

    Oxidation: this compound-2-one.

    Reduction: this compound-2-ol.

    Substitution: Products depend on the nucleophile used.

Comparison with Similar Compounds

    2-Methyltetrahydrofuran: Similar in structure but with the methyl group at the second position.

    Tetrahydrofuran: The parent compound without any methyl substitution.

Uniqueness: 3-Methyltetrahydrofuran is unique due to its specific substitution pattern, which can influence its physical and chemical properties. For example, the position of the methyl group can affect the compound’s boiling point, solubility, and reactivity compared to its isomers .

Properties

IUPAC Name

3-methyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-5-2-3-6-4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPCNSSTRWGCMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871216
Record name Furan, tetrahydro-3-methyl-
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Molecular Weight

86.13 g/mol
Source PubChem
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Physical Description

Liquid
Record name Furan, tetrahydro-3-methyl-
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CAS No.

13423-15-9
Record name 3-Methyltetrahydrofuran
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Record name Furan, tetrahydro-3-methyl-
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Record name 3-Methyltetrahydrofuran
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Record name Furan, tetrahydro-3-methyl-
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Record name Furan, tetrahydro-3-methyl-
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Record name Tetrahydro-3-methylfuran
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Synthesis routes and methods

Procedure details

A stainless steel-made tubular reactor to be used as a hydrogenation reactor having an inside diameter of 15 mm and a length of 300 mm was packed inside with 10 g of copper-chromite as the catalyst roughly uniformized in particle size of 10 to 20 mesh (produced by Nissan Girdler Catalyst Co.,Ltd. under the trade name: G-99C in the form of pellets). Subsequently, a catalyst reduction was carried out at 150 to 200° C. by passing through the reactor, hydrogen gas diluted with nitrogen to 0.5 to 5% by volume by the conventional method with sufficient care not to form a hot spot. Thereafter, the feed gas to the reactor was switched to pure hydrogen at a pressure of 70 kg/cm2G, a purge gas SV of 500 hr-1 and a catalyst bed temperature of 230° C. Then, the tubular reactor was charged at an upper portion thereof with a starting material for reaction consisting of a solution of 30 parts by weight of 2-methyl-γ-butyrolactone which had been obtained in Example 3 in 70 parts by weight of m-xylene at a rate of 3.3 g per hour. The effluent through a lower portion thereof was cooled and degasified to collect the reaction product. After the lapse of 5 hours from the start of the reaction, the reaction product was collected for one hour and analyzed by gas chromatography. As a result, the objective 3-methyltetrahydrofuran was obtained in a yield of 90.1% in a conversion efficiency of 2-methyl-γ-butyro-lactone of 100% in a yield of 0.5% methyl isobutyrate, while methanol was not detected in the reaction product throughout the reaction period.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyltetrahydrofuran
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3-Methyltetrahydrofuran
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3-Methyltetrahydrofuran
Reactant of Route 4
3-Methyltetrahydrofuran
Reactant of Route 5
3-Methyltetrahydrofuran
Reactant of Route 6
3-Methyltetrahydrofuran

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